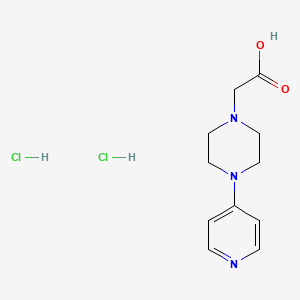

1-(4-Pyridyl)-4-carboxymethylpiperazine dihydrochloride

描述

属性

IUPAC Name |

2-(4-pyridin-4-ylpiperazin-1-yl)acetic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2.2ClH/c15-11(16)9-13-5-7-14(8-6-13)10-1-3-12-4-2-10;;/h1-4H,5-9H2,(H,15,16);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJTLTTZEEVOXRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)O)C2=CC=NC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Pyridyl)-4-carboxymethylpiperazine dihydrochloride typically involves the reaction of 4-pyridylpiperazine with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen attacks the carbon of the chloroacetic acid, forming the carboxymethyl derivative. The product is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反应分析

Types of Reactions

1-(4-Pyridyl)-4-carboxymethylpiperazine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms or other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Conditions for substitution reactions vary depending on the desired product but may include the use of bases or acids to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups, such as alkyl or aryl groups.

科学研究应用

1-(4-Pyridyl)-4-carboxymethylpiperazine dihydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

Industry: The compound may be used in the production of specialty chemicals or as an intermediate in various industrial processes.

作用机制

The mechanism of action of 1-(4-Pyridyl)-4-carboxymethylpiperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridyl group can engage in π-π interactions or hydrogen bonding, while the piperazine ring provides a flexible scaffold that can adapt to different binding sites. These interactions can modulate the activity of the target, leading to various biological effects.

相似化合物的比较

Structural Analogues and Their Key Features

The following table summarizes structurally related piperazine derivatives, highlighting substituents, molecular weights, and biological activities:

Physicochemical Properties

- Melting Points: Compound 3d (): 146–148°C (piperazine with triazole-phenoxypropyl substituents) . 1-(2-Fluoropyridyl) derivative: Molecular weight 254.13 g/mol; purity ≥95% .

Solubility :

- Dihydrochloride salts are generally water-soluble due to ionic character. For example, GBR 12783 dihydrochloride is dissolved in dimethyl sulfoxide (DMSO) for biological assays .

生物活性

Overview

1-(4-Pyridyl)-4-carboxymethylpiperazine dihydrochloride is a synthetic compound characterized by a piperazine ring with a pyridyl substituent and a carboxymethyl group. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. Its structure allows it to interact with various biological targets, making it a valuable subject of study in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The pyridyl group can participate in π-π stacking and hydrogen bonding, while the piperazine ring provides flexibility that facilitates binding to diverse molecular targets. These interactions can lead to modulation of enzymatic activity or receptor signaling pathways, which are critical for therapeutic effects.

Key Interactions

- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, including those involved in metabolic pathways.

- Receptor Binding : Its structural features allow it to bind to receptors, influencing cellular responses.

In Vitro Studies

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Properties : The compound has been evaluated for its effectiveness against various microbial strains. Studies have shown that it can inhibit the growth of certain bacteria and fungi, suggesting its potential as an antimicrobial agent.

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit the proliferation of cancer cell lines, showcasing its potential for development as an anticancer drug.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(4-Pyridyl)piperazine | Lacks carboxymethyl group | Moderate receptor binding |

| 4-(4-Pyridyl)piperazine-1-carboxamide | Contains carboxamide instead of carboxymethyl | Strong enzyme inhibition |

| 1-(4-Pyridyl)-4-methylpiperazine | Substituted with a methyl group | Limited biological activity |

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of various piperazine derivatives included this compound. Results showed that this compound exhibited notable inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) comparable to standard antibiotics.

Case Study 2: Anticancer Potential

In a comparative study assessing the anticancer properties of piperazine derivatives, this compound was evaluated against several cancer cell lines. The results indicated a dose-dependent reduction in cell viability in HeLa and MCF-7 cell lines, suggesting its potential as an anticancer agent.

常见问题

Q. What are the standard synthetic routes for preparing 1-(4-Pyridyl)-4-carboxymethylpiperazine dihydrochloride?

The synthesis typically involves multi-step processes starting with the functionalization of a pyridyl-piperazine core. For example, carboxyl groups on peptides or small molecules are derivatized using coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) to form stable amide bonds. The final dihydrochloride salt is generated by treating the free base with hydrochloric acid . Reaction optimization may require inert atmospheres and controlled pH to prevent side reactions.

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., λmax ~240–300 nm) assesses purity. Mass spectrometry (MS) via electrospray ionization (ESI) verifies molecular weight. For salt forms, elemental analysis or ion chromatography quantifies chloride content .

Q. How should solubility and stability be managed during experimental workflows?

The compound is typically soluble in polar solvents like water or methanol but may degrade under prolonged exposure to light, heat, or acidic/basic conditions. Storage at –20°C in amber vials under desiccation is advised. Stability studies using accelerated thermal degradation (e.g., 40°C/75% relative humidity) coupled with HPLC monitoring can identify optimal storage conditions .

Advanced Research Questions

Q. How can coupling efficiency be optimized during derivatization with peptides?

Reaction efficiency depends on stoichiometric ratios of EDC/HOAt, pH (ideally 4.5–6.5), and temperature (0–25°C). Pre-activation of the carboxyl group for 10–30 minutes before adding the amine nucleophile minimizes competing hydrolysis. Real-time monitoring via thin-layer chromatography (TLC) or LC-MS ensures reaction completion .

Q. How to resolve contradictions in reported biological activity data across studies?

Discrepancies may arise from differences in assay conditions (e.g., pH, ionic strength) or receptor isoform specificity. Conduct dose-response curves under standardized conditions (e.g., pH 7.4, 37°C) and validate target engagement using techniques like surface plasmon resonance (SPR) or radioligand binding assays. Cross-reference with structurally similar piperazine derivatives (e.g., 4-MeOPP) to identify structure-activity relationships (SAR) .

Q. What strategies mitigate instability in aqueous buffers during long-term bioassays?

Use lyophilized formulations reconstituted immediately before experiments. Add stabilizers like 0.1% bovine serum albumin (BSA) or antioxidants (e.g., ascorbic acid). For cell-based assays, confirm compound integrity post-incubation using LC-MS/MS .

Q. How to validate analytical methods for quantifying this compound in complex matrices?

Develop a validated LC-MS/MS protocol with calibration curves (1–1000 ng/mL), precision (RSD <15%), and accuracy (80–120%). Include internal standards (e.g., deuterated analogs) to correct for matrix effects. For tissue samples, optimize extraction solvents (e.g., acetonitrile:water mixtures) to minimize interference .

Q. What biochemical pathways are influenced by this compound, based on structural analogs?

Piperazine derivatives often modulate neurotransmitter receptors (e.g., serotonin 5-HT₁A/₂A) or enzymes like Rho-associated kinase (ROCK). Use transcriptomics (RNA-seq) or phosphoproteomics to map downstream signaling. Compare with Y-27632 dihydrochloride, a known ROCK inhibitor, to infer mechanistic overlap .

Q. How to design enzyme inhibition assays with appropriate controls?

Include positive controls (e.g., Y-27632 for ROCK inhibition) and negative controls (vehicle-only). Use ATP/NADH depletion assays to rule off-target effects. Pre-incubate the compound with the enzyme to assess time-dependent inhibition. Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) .

Q. What degradation products form under acidic cleavage conditions, and how are they characterized?

Trifluoroacetic acid (TFA) treatment during solid-phase synthesis may generate pyridyl-piperazine fragments. Identify degradants via LC-MS with in-source fragmentation and compare with synthetic standards. Quantify using UV absorbance at 254 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。